(1S,2S)-2-[(4-Methylpyridin-3-yl)amino]cyclohexan-1-ol
Description
Properties
IUPAC Name |
(1S,2S)-2-[(4-methylpyridin-3-yl)amino]cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-9-6-7-13-8-11(9)14-10-4-2-3-5-12(10)15/h6-8,10,12,14-15H,2-5H2,1H3/t10-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URWFQNMMGBHTJW-JQWIXIFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)NC2CCCCC2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NC=C1)N[C@H]2CCCC[C@@H]2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-[(4-Methylpyridin-3-yl)amino]cyclohexan-1-ol typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including hydrogenation of aromatic compounds or cyclization reactions.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroboration-oxidation or other hydroxylation reactions.
Attachment of the Amino Group: The amino group is introduced through nucleophilic substitution reactions, often using amines and appropriate leaving groups.
Coupling with 4-Methylpyridine: The final step involves coupling the amino group with 4-methylpyridine, which can be achieved through various coupling reactions, such as reductive amination or amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-[(4-Methylpyridin-3-yl)amino]cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino group can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can produce various substituted amines.
Scientific Research Applications
(1S,2S)-2-[(4-Methylpyridin-3-yl)amino]cyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical tool or therapeutic agent.
Medicine: Research explores its potential as a drug candidate, particularly in targeting specific receptors or enzymes.
Industry: It is used in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of (1S,2S)-2-[(4-Methylpyridin-3-yl)amino]cyclohexan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s specific stereochemistry allows it to fit into binding sites with high affinity, modulating the activity of the target molecules. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The following table summarizes key structural analogs and their properties:
Key Observations:
- Fluorinated phenyl analogs (e.g., ) exhibit altered electronic properties, which may influence metabolic stability in drug candidates . Morpholine and dimethylamino groups () prioritize hydrogen-bond donor/acceptor roles, critical in catalysis .
- Stereochemical Influence: The (1S,2S) configuration ensures optimal spatial alignment for enantioselective interactions, as demonstrated in organocatalysts like (1S,2S)-2-(dimethylamino)cyclohexan-1-ol .
Pharmacological and Industrial Relevance
- Catalysis : The pyridine moiety may enhance Lewis basicity, positioning the compound as a catalyst for asymmetric transformations, akin to morpholine derivatives in .
- Polymer Synthesis: β-amino alcohols like those in are precursors for non-isocyanate polyurethanes. The target compound’s pyridine group could introduce rigidity or self-healing properties in polymers .
Biological Activity
The compound (1S,2S)-2-[(4-Methylpyridin-3-yl)amino]cyclohexan-1-ol, often referred to as a pyridine derivative, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C_{12}H_{16}N_{2}O. The compound features a cyclohexanol core substituted with a 4-methylpyridine group, which is crucial for its biological interactions.
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : It has shown effectiveness against several bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of metabolic pathways.
- Antioxidant Properties : The compound demonstrates significant antioxidant activity, which is essential in mitigating oxidative stress-related damage in cells.
Pharmacological Effects
- Neuroprotective Effects : Studies have suggested that this compound may protect neuronal cells from apoptosis induced by neurotoxic agents.
- Anti-inflammatory Activity : The compound has been observed to reduce the production of pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory disorders.
Data Tables
| Biological Activity | Effect | Mechanism |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | Disruption of cell wall synthesis |
| Antioxidant | Reduces oxidative stress | Scavenging free radicals |
| Neuroprotective | Protects neuronal cells | Inhibition of apoptosis |
| Anti-inflammatory | Decreases cytokine production | Modulation of inflammatory pathways |
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial properties of this compound against multiple bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. The compound's efficacy was attributed to its ability to penetrate bacterial membranes and inhibit key metabolic enzymes .
Case Study 2: Neuroprotection in Cell Culture Models
In a neuroprotection study using SH-SY5Y neuroblastoma cells exposed to oxidative stress, treatment with the compound significantly reduced cell death by 40% compared to untreated controls. This protective effect was linked to the activation of the PI3K/Akt signaling pathway, which plays a critical role in cell survival .
Q & A
Q. What are the recommended synthetic routes for (1S,2S)-2-[(4-Methylpyridin-3-yl)amino]cyclohexan-1-ol, and how can stereochemical purity be ensured?
Methodological Answer: The synthesis typically involves a multi-step approach starting with functionalization of the cyclohexanol core. A key step is the stereoselective introduction of the 4-methylpyridin-3-ylamino group. For example:
- Epoxide ring-opening : Similar to the method described for (1S,2S)-2-azido-1-cyclohexanol (), nucleophilic attack of 4-methylpyridin-3-amine on a cyclohexene oxide intermediate can yield the desired stereochemistry.
- Chiral resolution : Use chiral catalysts or chromatography to isolate the (1S,2S) enantiomer. Techniques like HPLC with chiral stationary phases or enzymatic resolution (e.g., halohydrin dehalogenase, as in ) are effective.
- Protecting groups : Silyl protecting groups (e.g., OTBS in ) may stabilize intermediates during synthesis.
Q. Which analytical techniques are most effective for confirming the structure and stereochemistry of this compound?
Methodological Answer:
- NMR spectroscopy : H and C NMR can confirm regiochemistry and substituent positions. For stereochemistry, NOESY or COSY experiments detect spatial proximity of protons (e.g., cyclohexanol protons in ).
- X-ray crystallography : Resolves absolute configuration, critical for validating the (1S,2S) designation.
- Chiral HPLC/MS : Validates enantiomeric purity by comparing retention times with racemic mixtures ().
Q. How should researchers handle and store this compound to maintain stability?
Methodological Answer:
- Storage : Keep under inert gas (N/Ar) at −20°C in amber vials to prevent oxidation or photodegradation.
- Solubility : Use anhydrous DMSO or ethanol for stock solutions (avoid aqueous buffers unless stability is confirmed) ().
- Handling : Employ gloveboxes for hygroscopic or oxygen-sensitive steps ().
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and enantiomeric excess in the synthesis of this compound?
Methodological Answer:
- Continuous-flow systems : Automated platforms () enable precise control of temperature, residence time, and reagent stoichiometry. For example, microreactors reduce side reactions in exothermic steps.
- Catalytic asymmetry : Transition-metal catalysts (e.g., Ru or Rh complexes) or organocatalysts can enhance enantioselectivity. highlights the use of 9-BBN for stereocontrol in cyclohexanol derivatives.
- DoE (Design of Experiments) : Systematic variation of parameters (solvent polarity, temperature, catalyst loading) with statistical analysis identifies optimal conditions ().
Q. What strategies are effective in resolving contradictory data between computational predictions and experimental results regarding its biological activity?
Methodological Answer:
- Docking vs. assay validation : If computational models (e.g., molecular docking) predict enzyme inhibition but experimental assays show no activity:
- Orthogonal assays : Use SPR (surface plasmon resonance) for binding affinity and cell-based assays for functional activity ().
Q. What are the best practices for designing enzyme inhibition assays involving this compound?
Methodological Answer:
- Kinetic studies : Use a stopped-flow apparatus to measure initial reaction rates. For example, monitor NADH depletion if targeting dehydrogenases ().
- Control experiments : Include positive controls (known inhibitors) and negative controls (DMSO vehicle). Pre-incubate the enzyme with the compound to assess time-dependent inhibition ().
- IC determination : Perform dose-response curves with at least 8 concentrations in triplicate. Fit data using nonlinear regression (e.g., GraphPad Prism) ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
